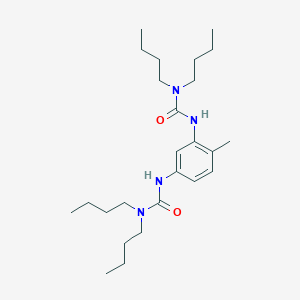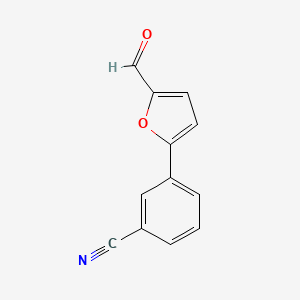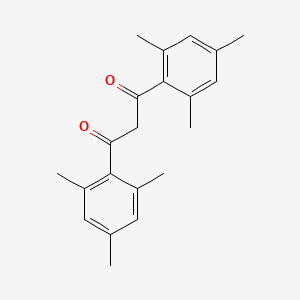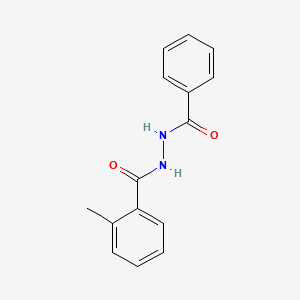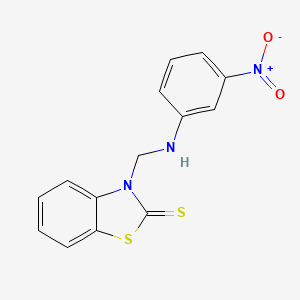
3-(Methylthio)benzenethiol
Overview
Description
3-(Methylthio)benzenethiol, also known as 3-methylbenzenethiol, is an organic compound with the molecular formula C7H8S. It is a clear, colorless to light yellow liquid with a distinct odor. This compound is part of the thiol family, characterized by the presence of a sulfur-hydrogen (–SH) group attached to an aromatic ring. It is used in various applications, including as an antiseptic, dermatologic agent, and in the manufacture of latex .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Methylthio)benzenethiol can be synthesized through several methods. One common approach involves the methylation of benzenethiols using microbial processes. This method leverages the ability of certain microorganisms to methylate benzenethiols, resulting in the formation of methylthiobenzenes .
Industrial Production Methods
In industrial settings, this compound is often produced through chemical synthesis. One method involves the reaction of 3-chloromethylbenzenesulfonamide with sodium methanethiolate, followed by hydrolysis to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(Methylthio)benzenethiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the thiol group can be replaced by other substituents.
Reduction: The thiol group can be reduced to form corresponding hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Substitution: Reagents such as bromine (Br2) and chlorine (Cl2) are often used in substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed in reduction reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted aromatic compounds.
Reduction: Corresponding hydrocarbons.
Scientific Research Applications
3-(Methylthio)benzenethiol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It serves as a probe for studying thiol-based biochemical processes.
Medicine: It is investigated for its potential antiseptic and dermatologic properties.
Industry: It is used in the manufacture of latex and other industrial products .
Mechanism of Action
The mechanism of action of 3-(Methylthio)benzenethiol involves its interaction with various molecular targets. The thiol group can form disulfide bonds with other thiol-containing molecules, affecting protein function and cellular processes. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzenethiol: Similar in structure but contains a methoxy group instead of a methylthio group.
4-(Methylthio)benzenethiol: Similar but with the methylthio group in the para position.
Benzenethiol: Lacks the methylthio substituent
Uniqueness
3-(Methylthio)benzenethiol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methylthio group enhances its reactivity in certain chemical reactions compared to its analogs .
Properties
IUPAC Name |
3-methylsulfanylbenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8S2/c1-9-7-4-2-3-6(8)5-7/h2-5,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPZMVPJUXUZQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
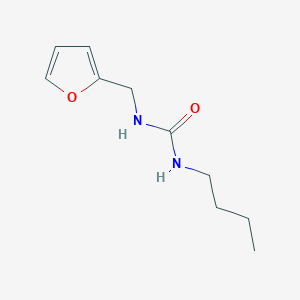
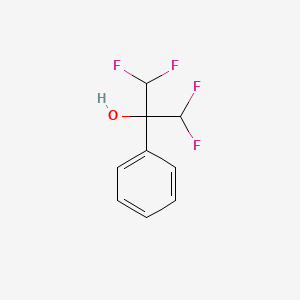
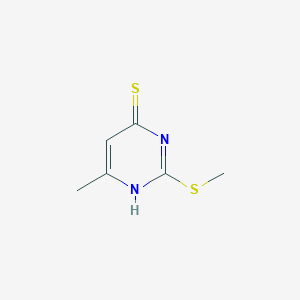
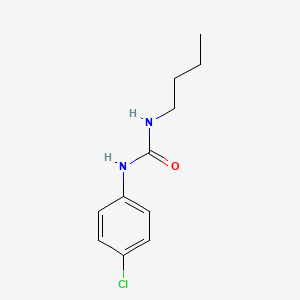
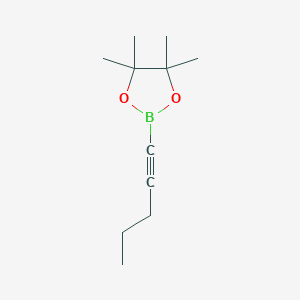
![[4-(Diethylamino)benzylidene]propanedinitrile](/img/structure/B3337425.png)

